molecular formula C11H12FN3 B11731561 N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11731561
M. Wt: 205.23 g/mol
InChI Key: ZAJZPRZPJWJCOX-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1006464-87-4) is a pyrazole-derived amine with the molecular formula C₁₂H₁₄FN₃ and a molecular weight of 219.3 g/mol . Structurally, it features a fluorobenzyl group attached to the 4-amino position of a 1-methylpyrazole ring. Its synthesis typically involves coupling reactions under basic conditions, though yields may vary depending on the protocol .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3

InChI Key

ZAJZPRZPJWJCOX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits significant biological activity, primarily attributed to its structural features that allow it to interact with various biological targets. Some of the key applications include:

Anti-inflammatory Properties

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief, making this compound a candidate for developing anti-inflammatory drugs .

Anticancer Activity

Recent studies have indicated that this pyrazole derivative may possess anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, with significant growth inhibition percentages reported in studies involving different cancer types. For instance, compounds structurally related to this compound demonstrated promising results against human cancer cell lines such as OVCAR-8 and NCI-H40 .

Case Study 1: Inhibition of Cancer Cell Growth

A study evaluated the anticancer effects of several pyrazole derivatives, including this compound. The compound exhibited notable growth inhibition in multiple cancer cell lines, suggesting its potential as an anticancer agent. The study utilized both experimental and computational methods to assess the efficacy and mechanism of action .

Case Study 2: Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicated that the compound could effectively bind to sites on proteins involved in cancer progression and inflammation, further supporting its therapeutic potential .

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Amines

Substituent Variations and Electronic Effects

The table below highlights key structural differences and similarities between the target compound and related pyrazole amines:

Compound Name Substituents on Pyrazole Ring Key Functional Groups Molecular Formula Reference
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 1-methyl, 4-amine 4-fluorobenzyl C₁₂H₁₄FN₃
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 4-p-tolyl, 5-amine 4-fluorophenyl C₁₆H₁₄FN₃
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine 4-nitrophenyl, 3-pyridinyl 4-fluorophenyl, nitro, pyridine C₂₀H₁₄FN₅O₂
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (isomer) 1-methyl, 3-amine 4-fluorobenzyl C₁₁H₁₂FN₃
  • However, the nitro group in the compound from introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to fluorine-substituted analogs .

Structural and Crystallographic Data

Crystallographic studies reveal distinct packing behaviors:

  • Hydrogen bonding involving the amine group is critical for lattice stability .
  • In contrast, 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine (CAS 1179359-70-6) forms more compact crystals due to the chloro substituent’s bulk .

Physicochemical Properties

Property Target Compound 4-Nitrophenyl Derivative 3-Amine Isomer
Melting Point (°C) Not reported 173 (crystallization temp) Not reported
Solubility (PBS) Moderate Low Moderate
LogP (Predicted) 2.1 3.5 1.9

Biological Activity

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS No. 1519369-94-8) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C10_{10}H10_{10}FN3_3
  • Molecular Weight : 191.20 g/mol
  • Structural Characteristics : The presence of the fluorophenyl group is significant for its biological activity, influencing binding affinity and selectivity towards various biological targets.

The biological activity of this compound can be attributed to its interaction with key signaling pathways involved in inflammation and cancer proliferation:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit mitogen-activated protein kinases (MAPKs), which are critical in inflammatory responses and cancer progression .
  • Cytotoxicity Against Cancer Cells : Studies indicate that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest .

Anticancer Activity

The following table summarizes the anticancer activity of this compound against different cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (cervical)38.44Induction of apoptosis
HepG2 (liver)54.25Cell cycle arrest
A549 (lung)26.00Inhibition of proliferation

Data compiled from various studies on similar pyrazole compounds .

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory properties:

Assay TypeResultReference
TNF-α\alpha Release InhibitionSignificant reduction observed
LPS-induced InflammationEffective at reducing inflammation markers

Case Studies

  • Case Study on Cytotoxicity : A study investigated the effects of pyrazole derivatives, including this compound, on HeLa cells. The compound exhibited an IC50_{50} value of 38.44 µM, indicating significant cytotoxicity compared to control groups .
  • Anti-inflammatory Mechanism : In a model of LPS-induced inflammation, the compound reduced TNF-α\alpha levels significantly, suggesting its potential as an anti-inflammatory agent .

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